4-Bromo-2-nitro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-nitrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzofuran-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-nitrobenzofuran, followed by hydroxylation at the 5-position. The reaction conditions often involve the use of bromine in acetic acid or dichloromethane at controlled temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-nitrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Investigating its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-nitrobenzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzofuran: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
4-Bromo-2-nitrobenzofuran: Similar structure but without the hydroxyl group, affecting its solubility and biological activity.
5-Bromo-2-nitrobenzofuran: Bromine at a different position, leading to variations in chemical behavior and applications.
Uniqueness: 4-Bromo-2-nitrobenzofuran-5-ol is unique due to the presence of all three functional groups (bromine, nitro, and hydroxyl) in specific positions, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
56897-47-3 |
---|---|
Molekularformel |
C8H4BrNO4 |
Molekulargewicht |
258.03 g/mol |
IUPAC-Name |
4-bromo-2-nitro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H4BrNO4/c9-8-4-3-7(10(12)13)14-6(4)2-1-5(8)11/h1-3,11H |
InChI-Schlüssel |
RXKNEJLHRAGCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.